![molecular formula C15H9F3N2O3 B1525852 3-Methyl-6-[3-(trifluoromethyl)phenyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid CAS No. 1334149-52-8](/img/structure/B1525852.png)
3-Methyl-6-[3-(trifluoromethyl)phenyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid
Overview
Description
Scientific Research Applications
Antidepressant
This compound is found in a variety of promising drugs pertaining to diversified therapeutic applications, including antidepressants . The trifluoromethyl group can enhance the potency of these drugs, potentially leading to more effective treatments for depression.
Antipsychotic
The compound is also used in the development of antipsychotic drugs . These drugs are used to manage psychosis, including delusions, hallucinations, paranoia, or disordered thought, primarily in schizophrenia and bipolar disorder.
Antihistamine
The compound has applications in the development of antihistamine drugs . These drugs are commonly used to treat symptoms of allergies, such as hay fever, hives, conjunctivitis, and reactions to insect bites and stings.
Anti-fungal
The compound is used in the development of anti-fungal drugs . These drugs are used to treat fungal infections, which can occur in any part of the body, including the mouth, throat, esophagus, lungs, bladder, genital area, and the blood.
Anticancer
The compound has applications in the development of anticancer drugs . These drugs are used to control the growth of cancerous cells. The trifluoromethyl group can enhance the potency of these drugs, potentially leading to more effective cancer treatments.
Antioxidant
The compound is used in the development of antioxidant drugs . These drugs are used to protect the body’s cells from damage caused by harmful molecules known as free radicals.
Anti-inflammatory
The compound has applications in the development of anti-inflammatory drugs . These drugs are used to reduce inflammation and relieve pain.
Enzyme Inhibition
A molecule with a -CF3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring exhibited improved drug potency toward reverse transcriptase enzyme inhibition by lowering the pKa of the cyclic carbamate by a key hydrogen bonding interaction with the protein .
Future Directions
Trifluoromethylpyridines, a related group of compounds, are expected to find many novel applications in the future due to their unique physicochemical properties and biological activities . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names, and several trifluoromethylpyridine derivatives are used in the pharmaceutical and veterinary industries .
properties
IUPAC Name |
3-methyl-6-[3-(trifluoromethyl)phenyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F3N2O3/c1-7-12-10(14(21)22)6-11(19-13(12)23-20-7)8-3-2-4-9(5-8)15(16,17)18/h2-6H,1H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZWDPRPZKOKINM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3=CC(=CC=C3)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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